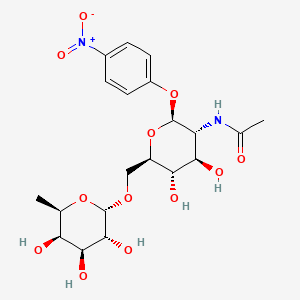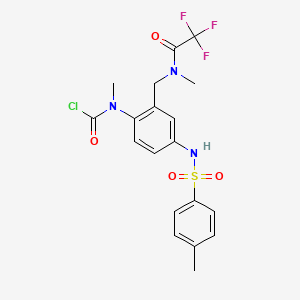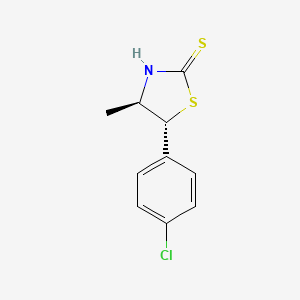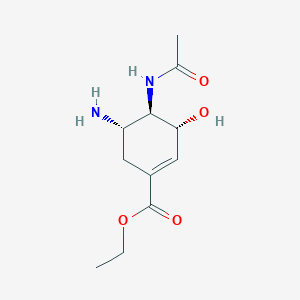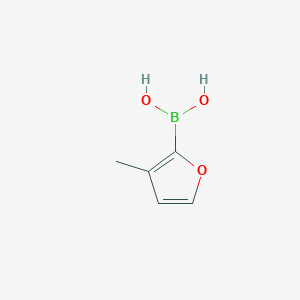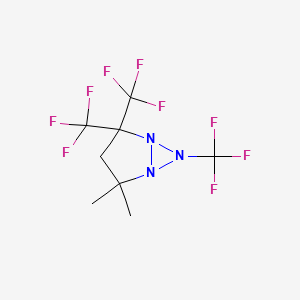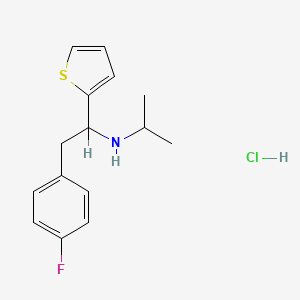
alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of p-fluorobenzyl chloride with isopropylamine to form the intermediate p-fluorobenzyl-N-isopropylamine. This intermediate is then reacted with 2-thenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the isopropyl and thenylamine moieties.
4-Chlorobenzylamine: Similar structure with a chlorine atom instead of a fluorine atom.
4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
80154-82-1 |
|---|---|
Formule moléculaire |
C15H19ClFNS |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenyl)-1-thiophen-2-ylethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H18FNS.ClH/c1-11(2)17-14(15-4-3-9-18-15)10-12-5-7-13(16)8-6-12;/h3-9,11,14,17H,10H2,1-2H3;1H |
Clé InChI |
FWHANHGFZCIONK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CC1=CC=C(C=C1)F)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


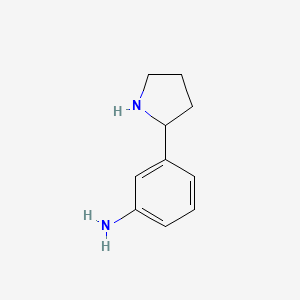
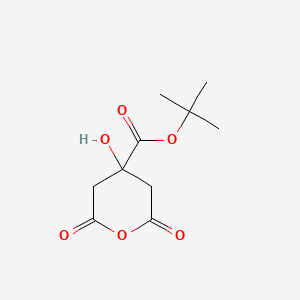

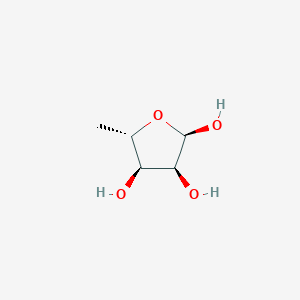

![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
